({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1311318-32-7
VCID: VC3005139
InChI: InChI=1S/C18H23NO.ClH/c1-13-5-7-16(8-6-13)12-20-18-14(2)9-17(11-19-4)10-15(18)3;/h5-10,19H,11-12H2,1-4H3;1H
SMILES: CC1=CC=C(C=C1)COC2=C(C=C(C=C2C)CNC)C.Cl
Molecular Formula: C18H24ClNO
Molecular Weight: 305.8 g/mol

({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride

CAS No.: 1311318-32-7

Cat. No.: VC3005139

Molecular Formula: C18H24ClNO

Molecular Weight: 305.8 g/mol

* For research use only. Not for human or veterinary use.

({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride - 1311318-32-7

Specification

CAS No. 1311318-32-7
Molecular Formula C18H24ClNO
Molecular Weight 305.8 g/mol
IUPAC Name 1-[3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C18H23NO.ClH/c1-13-5-7-16(8-6-13)12-20-18-14(2)9-17(11-19-4)10-15(18)3;/h5-10,19H,11-12H2,1-4H3;1H
Standard InChI Key HLCAINCYWLOYOR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)COC2=C(C=C(C=C2C)CNC)C.Cl
Canonical SMILES CC1=CC=C(C=C1)COC2=C(C=C(C=C2C)CNC)C.Cl

Introduction

Chemical Identity and Structure

Nomenclature and Identification

({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride is a hydrochloride salt of the parent amine compound. This complex organic molecule features several functional groups including aromatic rings, methoxy linkages, and an amine group. The compound is identified through various standard chemical identifiers as detailed in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number1311318-32-7
Molecular FormulaC18H24ClNO
Molecular Weight305.8 g/mol
IUPAC Name1-[3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride
Standard InChIInChI=1S/C18H23NO.ClH/c1-13-5-7-16(8-6-13)12-20-18-14(2)9-17(11-19-4)10-15(18)3;/h5-10,19H,11-12H2,1-4H3;1H
Standard InChIKeyHLCAINCYWLOYOR-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)COC2=C(C=C(C=C2C)CNC)C.Cl

The compound is a hydrochloride salt of ({3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine, which can be described as a derivative of aniline with a methoxy group attached to a phenyl ring. The parent compound (free base) has a slightly different molecular weight (269.4 g/mol) and formula (C18H23NO) without the hydrochloride component.

Structural Characteristics

The molecule consists of several key structural components:

  • A central phenyl ring substituted with two methyl groups at positions 3 and 5

  • A methylamino methyl group at position 1 of the central ring

  • A 4-methylphenylmethoxy group at position 4 of the central ring

  • A chloride counterion in the salt form

This specific arrangement of functional groups contributes to the compound's chemical behavior and potential applications in various research contexts. The presence of both hydrophobic (aromatic rings, methyl groups) and hydrophilic (amine, methoxy) moieties suggests amphiphilic properties.

Physical and Chemical Properties

Physical Properties

The physical properties of ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride are important for its handling, storage, and application in research settings. Table 2 summarizes these properties.

Table 2: Physical Properties

PropertyValue
Physical StatePowder
Molecular Weight305.8 g/mol
Boiling PointNot available
DensityNot available
Storage ConditionsRoom Temperature

The compound is typically supplied as a powder and should be stored at room temperature to maintain stability . The limited data available on physical properties like boiling point and density reflects the specialized nature of this compound and its primary use in research rather than industrial applications.

Chemical Properties

As a hydrochloride salt of an amine, this compound exhibits chemical properties characteristic of such structures. The parent compound, ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine, belongs to the class of amines and can participate in various chemical reactions typical of this functional group.

Key chemical properties include:

  • Ability to form salts with acids (as evidenced by the hydrochloride form)

  • Potential for alkylation and acylation reactions at the amine group

  • Possible oxidation and reduction reactions involving the aromatic rings

  • Reactivity of the methoxy linkage under specific conditions

These properties make the compound suitable for use as an intermediate in various synthetic pathways and as a research tool in chemical and biological studies.

Synthesis and Preparation

Synthetic Routes

The synthesis of ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride typically follows multiple steps, starting from readily available precursors. While specific details of industrial synthesis methods may vary, the general approach involves:

  • Preparation of the parent amine compound through appropriate reactions of aniline derivatives and methoxyphenyl compounds

  • Formation of the hydrochloride salt by adding hydrochloric acid to the free base form of the amine

The specific synthetic pathway may be adjusted based on the availability of starting materials, desired purity levels, and scale of production. For industrial production, reaction conditions are optimized for higher yields and purity, potentially involving advanced techniques such as continuous flow reactors and automated synthesis.

Purification Methods

Purification of the final product is essential to achieve the high purity levels required for research applications. Common purification methods may include:

  • Recrystallization from appropriate solvents

  • Column chromatography for removal of impurities

  • Washing procedures to eliminate residual reagents and by-products

The purity of commercially available ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride is typically around 95%, suitable for most research applications .

Applications and Research Use

Chemical Research Applications

({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride serves as a versatile small molecule scaffold primarily used in laboratory settings for various chemical and biological studies. Its complex structure with multiple functional groups makes it valuable for:

  • Use as an intermediate in organic synthesis

  • Structure-activity relationship studies

  • Development of new synthetic methodologies

  • Investigation of reaction mechanisms involving amine derivatives

As a building block in chemical synthesis, this compound can contribute to the development of more complex molecules with potential applications in various fields.

Comparison with Related Compounds

Structural Analogs

Several structural analogs of ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride exist, with variations in the position of the methyl group on the phenylmethoxy moiety. Table 3 compares these related compounds.

Table 3: Comparison of Structural Analogs

CompoundCAS NumberPosition of Methyl on Phenyl RingMolecular Formula
({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride1311318-32-74-position (para)C18H24ClNO
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride1311316-37-63-position (meta) C18H24ClNO
({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amineNot specified in sources2-position (ortho) C18H23NO

These structural variations, while seemingly minor, can significantly affect the chemical and potentially biological properties of the compounds due to differences in electron distribution, steric effects, and molecular geometry.

Free Base vs. Hydrochloride Salt

A direct comparison can also be made between the hydrochloride salt and the free base form of the compound:

Table 4: Comparison of Free Base and Hydrochloride Salt

PropertyFree BaseHydrochloride Salt
Molecular FormulaC18H23NOC18H24ClNO
Molecular Weight269.4 g/mol305.8 g/mol
SolubilityTypically more soluble in organic solventsTypically more soluble in water
StabilityMay be less stableGenerally more stable for storage
CAS NumberNot specified in sources1311318-32-7

The hydrochloride salt form typically offers advantages in terms of stability, crystallinity, and water solubility compared to the free base, which explains its prevalent use in research settings.

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